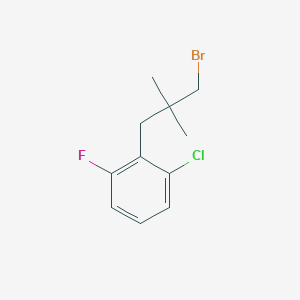

2-(3-Bromo-2,2-dimethylpropyl)-1-chloro-3-fluorobenzene

Beschreibung

2-(3-Bromo-2,2-dimethylpropyl)-1-chloro-3-fluorobenzene is a halogenated aromatic compound characterized by a benzene ring substituted with chlorine (position 1), fluorine (position 3), and a bulky 3-bromo-2,2-dimethylpropyl group (position 2). The molecular formula is C₁₁H₁₂BrClF, with a molecular weight of ~278.56 g/mol. Its structure features a branched alkyl chain (2,2-dimethylpropyl) terminated with a bromine atom, which introduces steric hindrance and increases lipophilicity compared to simpler halogenated benzenes. This compound is likely used as an intermediate in organic synthesis, particularly in pharmaceuticals or agrochemicals where steric effects and halogen-directed reactivity are critical .

Eigenschaften

Molekularformel |

C11H13BrClF |

|---|---|

Molekulargewicht |

279.57 g/mol |

IUPAC-Name |

2-(3-bromo-2,2-dimethylpropyl)-1-chloro-3-fluorobenzene |

InChI |

InChI=1S/C11H13BrClF/c1-11(2,7-12)6-8-9(13)4-3-5-10(8)14/h3-5H,6-7H2,1-2H3 |

InChI-Schlüssel |

IWMPIBCAPOBGKG-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(CC1=C(C=CC=C1Cl)F)CBr |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-2,2-dimethylpropyl)-1-chloro-3-fluorobenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Chlorination: The chlorination of the aromatic ring, which can be achieved using chlorine gas or other chlorinating agents.

Industrial Production Methods

Industrial production of 2-(3-Bromo-2,2-dimethylpropyl)-1-chloro-3-fluorobenzene may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as distillation, recrystallization, or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Bromo-2,2-dimethylpropyl)-1-chloro-3-fluorobenzene can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: The aromatic ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used to replace halogen atoms with hydroxyl or alkoxy groups.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield alcohols or ethers, while oxidation can produce carboxylic acids or ketones.

Wissenschaftliche Forschungsanwendungen

2-(3-Bromo-2,2-dimethylpropyl)-1-chloro-3-fluorobenzene has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(3-Bromo-2,2-dimethylpropyl)-1-chloro-3-fluorobenzene involves its interaction with specific molecular targets and pathways. The halogen atoms and the aromatic ring can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between the target compound and its analogs:

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Key Features |

|---|---|---|---|---|---|

| 2-(3-Bromo-2,2-dimethylpropyl)-1-chloro-3-fluorobenzene | - | C₁₁H₁₂BrClF | ~278.56 | 1-Cl, 3-F, 2-(3-Bromo-2,2-dimethylpropyl) | Bulky substituent; high steric hindrance and lipophilicity |

| 1-Bromo-3-(1-chloro-2,2-difluoropropyl)benzene | 2580249-68-7 | C₉H₈BrClF₂ | 269.51 | 1-Br, 3-(1-chloro-2,2-difluoropropyl) | Smaller substituent; difluoro group enhances electronegativity |

| 1-Bromo-3-chloro-2-fluorobenzene | 144584-65-6 | C₆H₃BrClF | ~209.35 | 1-Br, 2-F, 3-Cl | Simple trihalobenzene; low molecular weight and high reactivity |

| 2-Bromo-3-chloro-4-fluoro-1-methylbenzene | 1783823-53-9 | C₇H₅BrClF | 222.47 | 2-Br, 3-Cl, 4-F, 1-CH₃ | Methyl group introduces mild steric effects; distinct halogen arrangement |

Substituent Effects on Reactivity and Properties

- Steric Hindrance : The 3-bromo-2,2-dimethylpropyl group in the target compound significantly hinders electrophilic substitution reactions compared to analogs like 1-bromo-3-chloro-2-fluorobenzene, where substituents are smaller and less branched .

- Lipophilicity : The branched alkyl chain increases hydrophobicity, making the compound more soluble in organic solvents than analogs with linear substituents (e.g., 1-bromo-3-(1-chloro-2,2-difluoropropyl)benzene) .

- Halogen Reactivity : Fluorine and chlorine at positions 1 and 3 direct incoming electrophiles to specific positions (e.g., para to fluorine), similar to other trihalobenzenes .

Research Findings and Trends

- Structural Similarity : Computational studies (e.g., Tanimoto similarity scores) indicate that halogen position and alkyl chain length critically differentiate the target compound from analogs like 5-bromo-1,3-dichloro-2-fluorobenzene (similarity score: 0.88) .

- Synthetic Challenges : The bulky substituent in the target compound may complicate purification, as seen in related branched halogenated benzenes .

Biologische Aktivität

2-(3-Bromo-2,2-dimethylpropyl)-1-chloro-3-fluorobenzene is a halogenated aromatic compound with potential biological activities. Understanding its biological activity is essential for evaluating its applicability in various fields, including pharmaceuticals and agrochemicals. This article reviews the available literature on the biological activity of this compound, focusing on its antimicrobial properties, structure-activity relationships (SAR), and potential applications.

- Molecular Formula : C₉H₈BrClF

- Molecular Weight : 227.52 g/mol

- CAS Number : 883499-24-9

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of halogenated compounds, including those similar to 2-(3-Bromo-2,2-dimethylpropyl)-1-chloro-3-fluorobenzene. For instance, fluoroaryl compounds have shown significant activity against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| MA-1156 (fluoroaryl) | 15 | 16 µM |

| MA-1115 | 16 | 32 µM |

| MA-1116 | 16 | 64 µM |

| Control (DMSO) | No inhibition | - |

Note: The data above are derived from studies evaluating fluoroaryl derivatives against Staphylococcus aureus, indicating that the introduction of fluorine enhances antibacterial activity .

Structure-Activity Relationship (SAR)

The incorporation of halogen atoms, particularly fluorine and bromine, into the aromatic ring significantly influences the biological activity of these compounds. The SAR studies suggest that:

- Fluorine enhances lipophilicity and cellular permeability.

- Bromine contributes to increased antimicrobial efficacy due to its ability to disrupt bacterial cell membranes.

Research indicates that modifications to the alkyl side chain can also affect potency. For example, increasing steric hindrance around the aromatic system can lead to enhanced interaction with bacterial targets .

Case Study 1: Antibacterial Efficacy

A study conducted on various halogenated benzene derivatives, including those structurally related to 2-(3-Bromo-2,2-dimethylpropyl)-1-chloro-3-fluorobenzene, demonstrated significant antibacterial activity against Gram-positive bacteria. The research utilized disc diffusion methods to measure inhibition zones and established MIC values for comparative analysis with standard antibiotics .

Case Study 2: Toxicological Assessment

Toxicological evaluations have been conducted on halogenated aromatic compounds to assess their safety profiles. These studies generally focus on cytotoxicity in human cell lines and environmental impacts. Results indicated that while some derivatives exhibit promising antimicrobial properties, they also show varying degrees of cytotoxicity, necessitating further investigation into their safety for therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.